molecular formula C17H27NSi B044297 1-(Triisopropylsilyl)indole CAS No. 123191-00-4

1-(Triisopropylsilyl)indole

Cat. No. B044297
M. Wt: 273.5 g/mol
InChI Key: YQGQSALLXQDVFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Triisopropylsilyl)indole involves direct lithiation of the indole ring at the C-3 position using tert-BuLi-TMEDA in hexane at 0°C for 3 hours. This lithiation process allows for subsequent reaction with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields (Matsuzono, Fukuda, & Iwao, 2001). Another approach includes the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one for alkynylation of indoles, demonstrating the versatility of triisopropylsilyl-protected indoles in synthetic chemistry (Brand & Waser, 2012).

Molecular Structure Analysis

The molecular structure of 1-(Triisopropylsilyl)indole derivatives often involves complex bonding patterns and stereochemistry. For example, the unexpected formation of N-{(Z)-2-[1-(Triisopropylsilyl)-1H-indol-3-yl]-2-(triisopropylsilyloxy)vinyl}-2-(3,4,5-trimethoxyphenyl)acetamide highlights the stable N—Si bond and the Z configuration of the vinyl C=C double bond, revealing insights into the stability and reactivity of such compounds (Peifer, Selig, Schollmeyer, & Laufer, 2007).

Chemical Reactions and Properties

1-(Triisopropylsilyl)indole serves as a versatile intermediate for various chemical transformations. For instance, its lithiation and subsequent reaction with electrophiles allow for the synthesis of differentially substituted indoles, showcasing its utility in creating a wide range of indole derivatives (Iwao & Motoi, 1995). Additionally, palladium-catalyzed reactions and electrophilic modifications highlight the synthetic flexibility and reactivity of indole nuclei, including those modified with triisopropylsilyl groups (Cacchi & Fabrizi, 2005).

Scientific Research Applications

  • Fluorescent Probe in Protein Research : It is used as a fluorescent probe for studying conformational fluctuations in polypeptides and proteins (Demmer et al., 1990).

  • Organic Synthesis : The compound is utilized in organic synthesis due to its molecular architectures and electrophilicity, enabling specific interatomic connections (Bandini, 2013).

  • Biological Activity in Drug Discovery : It plays a significant role in the synthesis of natural and synthetic molecules with biological activity, contributing to drug discovery and analysis (Kaushik et al., 2013).

  • Gold-Catalyzed Direct Alkynylation : The compound is involved in the gold-catalyzed direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline (Brand & Waser, 2012).

  • Synthesis of Differentially Substituted Indoles : It efficiently synthesizes 3,4-differentially substituted indoles using a fluoride ion-induced elimination-addition reaction (Iwao & Motoi, 1995).

  • Pharmaceutical and Biological Research : Its derivatives are potential agents in pharmaceutical and biological research, including therapies against diseases like SARS-CoV-2 (Gobinath et al., 2021).

  • Ruthenium-Catalyzed Enantioselective Propargylation : This process yields β-propargylated indoles with high enantioselectivity (Kanao et al., 2008).

  • C2-selective Direct Alkynylation of Indoles : A method described provides single-step access to substituted alkynyl indoles with very high C2 selectivity (Tolnai et al., 2013).

  • CO2 Pressure Carboxylation : 1-(Triisopropylsilyl)indole can be carboxylated under CO2 pressure to yield indole-3-carboxylic acids in good to excellent yields (Nemoto et al., 2016).

Safety And Hazards

1-(Triisopropylsilyl)indole can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

indol-1-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGQSALLXQDVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466626
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyl)indole

CAS RN

123191-00-4
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Matsuzono, T Fukuda, M Iwao - Tetrahedron Letters, 2001 - Elsevier
Direct C-3 lithiation of 1-(triisopropylsilyl)indole - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register View PDF …
Number of citations: 48 www.sciencedirect.com
M Amat, F Seffar, N Llor, J Bosch - Synthesis, 2001 - thieme-connect.com
The preparation of 4-, 5-, and 6-methoxy substituted 3-lithio-1-(trialkylsilyl) indoles 4b-d by metalation of the corresponding 3-bromoindoles, and their reactions with iodomethane, DMF, …
Number of citations: 27 www.thieme-connect.com
M Schlosser, A Ginanneschi, F Leroux - 2006 - Wiley Online Library
All twelve indolecarboxylic acids 1–12 carrying both a fluorine substituent and a carboxy group at the benzo ring have been prepared either directly from the corresponding …
J Bosch, M Amat, S Sathyanarayana, S Hadida - Heterocycles, 1996 - cir.nii.ac.jp
3-Lithio-1-(triisopropylsilyl)indole. Preparation and Reactions with Electrophilic Reagents | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学 …
Number of citations: 22 cir.nii.ac.jp
B Hofmann, P Dauban, JP Biron, P Potier, RH Dodd - Heterocycles, 1997 - infona.pl
Reaction of 1-(triisopropylsilyl)indole (or its 5-benzyloxy derivative) with tert-butyldimethylsilyl N-(tert-butyloxycarbonyl)-2,3-aziridino-2,3-dideoxy-5-O-methyl- (or benzyl-)-β-D-…
Number of citations: 12 www.infona.pl
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
T Choshi, S Yamada, E Sugino… - The Journal of organic …, 1995 - ACS Publications
The first total syntheses of grossularines-1 (la) and-2 (lb) have been completed. The cross-coupling reaction between ethyl 3-iodoindole-2-carboxylate (6) and the directed metalation-…
Number of citations: 130 pubs.acs.org
Y Arai, M Kasai, Y Masaki - Chemical and pharmaceutical bulletin, 2004 - jstage.jst.go.jp
The asymmetric conjugate addition of arylcopper reagents to chiral 1-[2-(p-tolylsulfinyl)] indolyl and 1-[3-(p-tolylsulfinyl)] indolyl enones was examined. With the 2-sulfinyl-indolyl …
Number of citations: 6 www.jstage.jst.go.jp
MC Lucas, RJ Weikert, DS Carter, HY Cai… - Bioorganic & medicinal …, 2010 - Elsevier
Two new series of monoamine triple reuptake inhibitors (TRIs) have been discovered through scaffold homologation of our recently reported series of 3,3-disubstituted pyrrolidine TRIs. …
Number of citations: 27 www.sciencedirect.com
RJ Sundberg, PV Nguyen - … Chemistry: A Critical Review of the …, 2013 - books.google.com
5.2. 1 Synthesis o-Aminoketones are key intermediates in the Knorr synthesis of pyrroles and have usually been prepared by nitrosation and reduction. A series of o-aminoketones was …
Number of citations: 2 books.google.com

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